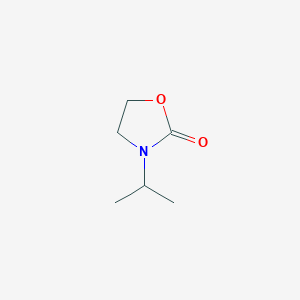

3-Isopropyl-1,3-oxazolidin-2-one

Vue d'ensemble

Description

“3-Isopropyl-1,3-oxazolidin-2-one” is a chemical compound that falls under the category of oxazolidinones . Oxazolidinones are a class of compounds that have demonstrated a wide spectrum of pharmacological properties . They are often used as key synthetic intermediates within the context of macrolide antibiotics syntheses .

Synthesis Analysis

The synthesis of oxazolidin-2-ones has been a topic of interest in the scientific community . A recent approach towards the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds involves a combination of an asymmetric aldol and a modified Curtius protocol . This strategy uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an oxazolidin-2-one ring . This ring is found in many biologically active compounds .

Chemical Reactions Analysis

Oxazolidin-2-ones, including “this compound”, can undergo various chemical reactions. For instance, they can be synthesized through multicomponent reactions of 1,2-amino alcohols . They can also undergo reactions such as the asymmetric aldol and Curtius reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C6H11NO2 . Its average mass is 129.157 Da and its monoisotopic mass is 129.078979 Da .

Applications De Recherche Scientifique

Agents antibactériens

Les oxazolidin-2-ones sont connues pour leur activité antibactérienne. Elles sont considérées comme bactériostatiques pour les entérocoques et les staphylocoques, mais bactéricides pour les S. pneumoniae et Bacteroides fragilis sensibles à la pénicilline.

Auxiliaires chiraux en synthèse

Le noyau 1,3-oxazolidin-2-one est utilisé comme auxiliaire chiral dans les transformations stéréosélectives, contribuant à la synthèse de composés énantiomériquement purs .

Synthèse stéréosélective

Une approche efficace pour la synthèse d'échafaudages de disubstitués oxazolidin-2-one implique une combinaison d'aldol asymétrique et de protocoles de Curtius modifiés pour un accès rapide aux blocs de construction de l'oxazolidin-2-one .

Analyse des propriétés chimiques

Des données prédites par EPISuite™ suggèrent que le 4-Isopropyl-1,3-oxazolidin-2-one a un point d'ébullition de 248.55°C et un point de fusion de 32.99°C, ce qui pourrait impliquer des propriétés similaires pour les dérivés 3-isopropyl .

Impuretés pharmaceutiques

Des composés apparentés à la 3-isopropyl oxazolidin-2-one ont été identifiés comme impuretés dans les produits pharmaceutiques, comme le Bisoprolol, indiquant leur pertinence dans le contrôle de la qualité et la synthèse des médicaments .

Blocs de construction synthétiques

Les dérivés d'oxazolidin-2-one sont utilisés comme blocs de construction en synthèse chimique, offrant potentiellement une variété de groupes fonctionnels pour des réactions supplémentaires .

Mécanisme D'action

Target of Action

It’s known that the 1,3-oxazolidin-2-one fragment is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .

Mode of Action

Oxazolidinone derivatives are known to interact with their targets to exert their effects . For instance, linezolid, a known oxazolidinone derivative, inhibits bacterial protein synthesis .

Biochemical Pathways

For instance, linezolid, an oxazolidinone derivative, affects the peptidyl transferase center, which is involved in protein synthesis .

Pharmacokinetics

The pharmacokinetics of oxazolidinone derivatives have been studied extensively .

Result of Action

Oxazolidinone derivatives are known to have a wide spectrum of pharmacological properties . For instance, linezolid, an oxazolidinone derivative, has shown potent efficacy against Gram-positive bacteria .

Action Environment

The action of oxazolidinone derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

The 1,3-oxazolidin-2-one fragment, which is a part of 3-Isopropyl-1,3-oxazolidin-2-one, is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential

Molecular Mechanism

Oxazolidinones as a class have a unique mechanism of action as antibacterial agents

Propriétés

IUPAC Name |

3-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)7-3-4-9-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEGYHBXKPIDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285107 | |

| Record name | 3-isopropyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40482-44-8 | |

| Record name | NSC40499 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-isopropyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

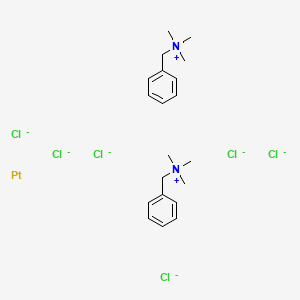

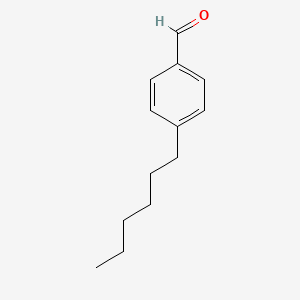

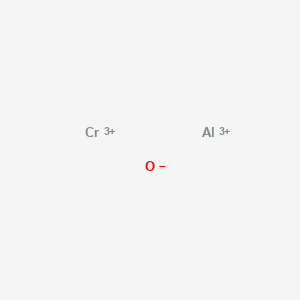

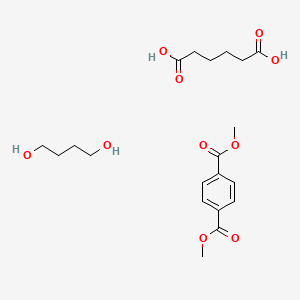

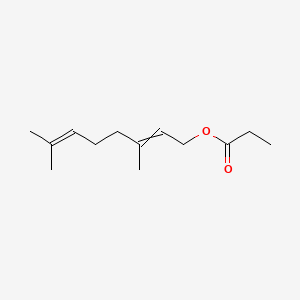

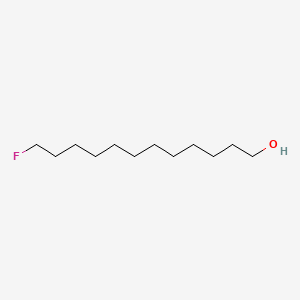

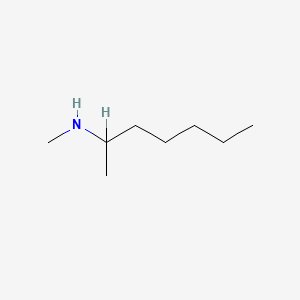

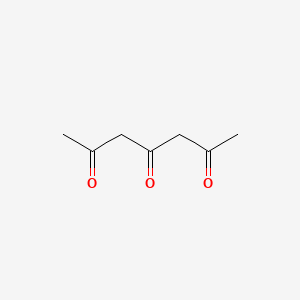

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.